1-(5-carboxypentyl)-3,3-dimethyl-2-[(1E,3E)-4-(N-phenylacetamido)buta-1,3-dien-1-yl]-3H-indol-1-ium-5-sulfonate
Description
This compound is a sulfonated indolium derivative featuring a carboxypentyl chain and an N-phenylacetamido-substituted dienyl group. Its structure combines a benzo[e]indole core with sulfonate and carboxy functional groups, enhancing water solubility and enabling applications in bioimaging or molecular probes . The extended π-conjugation from the dienyl moiety contributes to strong absorption in the visible/near-infrared (NIR) range, typical of cyanine dyes like Cy5.5 derivatives .
Properties
IUPAC Name |
2-[(1E,3E)-4-(N-acetylanilino)buta-1,3-dienyl]-1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-5-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O6S/c1-21(31)29(22-12-6-4-7-13-22)18-11-9-14-26-28(2,3)24-20-23(37(34,35)36)16-17-25(24)30(26)19-10-5-8-15-27(32)33/h4,6-7,9,11-14,16-18,20H,5,8,10,15,19H2,1-3H3,(H-,32,33,34,35,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCWKZCJNWGDFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C=CC=CC1=[N+](C2=C(C1(C)C)C=C(C=C2)S(=O)(=O)[O-])CCCCCC(=O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(/C=C/C=C/C1=[N+](C2=C(C1(C)C)C=C(C=C2)S(=O)(=O)[O-])CCCCCC(=O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison
The compound shares structural motifs with several sulfonated indolium dyes, but key differences include:
Key Observations :
- The target compound’s N-phenylacetamido-dienyl group distinguishes it from Cy5.5 derivatives, which typically use symmetric pentadienyl linkers .
- The sulfonate position (indol-5 vs. indol-7) affects solubility and aggregation tendencies .
Spectroscopic and Analytical Data
Mass Spectrometry :
- The target compound’s molecular weight (~704.93) aligns with Cy5.5 derivatives , while the compound in shows a lower mass (574.21) due to a truncated structure .
- LC-MS : The compound in exhibits a [M-H]⁻ peak at m/z 573.32, confirming successful synthesis .
NMR Analysis :
- highlights that chemical shift differences in regions A (δ 29–36) and B (δ 39–44) correlate with substituent changes. For the target compound, the N-phenylacetamido group would induce distinct shifts in these regions compared to Cy5.5’s symmetric linker .
Physicochemical and Functional Properties
Key Insight : The N-phenylacetamido group in the target compound could improve target-binding specificity compared to unmodified cyanine dyes .
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